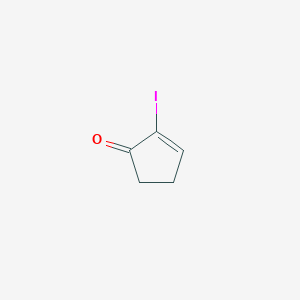

2-Iodocyclopent-2-en-1-one

Overview

Description

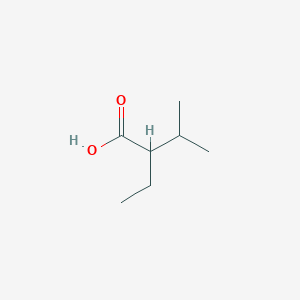

2-Iodocyclopent-2-en-1-one is a useful research compound. Its molecular formula is C5H5IO and its molecular weight is 208 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Highly Substituted Iodofurans : A study by (Liu & Zhou, 2005) demonstrates the use of 2-Iodocyclopent-2-en-1-one in the electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones. This process offers a straightforward route to highly substituted iodofurans under mild conditions, highlighting its potential as a synthetic intermediate for molecular complexity amplification.

Stereoselective Anti-S(N)2' Substitutions : Research by (Calaza, Hupe, & Knochel, 2003) explores the use of chiral cyclic 2-iodo-allylic alcohol derivatives in anti-S(N)2' substitution reactions with organozinc reagents. This method effectively creates chiral products with high stereoselectivity and chiral information transfer efficiency.

Cyclization of 2-Alkynylanilines : Takeda et al. (2017) found that molecular iodine catalyzes the cyclization of N-aryl-2-alkynylanilines. This process involves iodocyclization followed by protodeiodination, applicable to various cyclization reactions (Takeda, Kajihara, Kobayashi, Noguchi, & Saito, 2017).

Synthesis of Disubstituted Cyclopentenols and Cyclopentenones : Luparia et al. (2006) describe a method to create 2,3-disubstituted cyclopentenols and cyclopentenones. This method involves regioselective additions to a cyclopentene bisanionic synthon, showcasing the compound's versatility in synthesizing cyclopentene derivatives (Luparia, Vadalà, Zanoni, & Vidari, 2006).

Enantioselective Ring Cleavage of Meso-Epoxides : A study by (Joshi, Srebnik, & Brown, 1988) demonstrates the use of this compound in enantioselective ring cleavage of meso-epoxides, resulting in halohydrins with high enantiomeric purity.

Synthesis of Polysubstituted Furans : Zhang et al. (2010) utilized this compound in the synthesis of polysubstituted furans. Their process involves Sonogashira coupling and subsequent cyclization-aromatization, indicating the compound's utility in creating diverse furan structures (Zhang, Lu, Fu, & Ma, 2010).

Synthesis of Alpha-Kainic Acid : Hodgson et al. (2005) synthesized alpha-kainic acid, a neuroexcitant, using 2-iodoethanol and N-Boc 2-tosyl-7-azabicyclo[2.2.1]heptadiene. This study illustrates the compound's application in synthesizing biologically active molecules (Hodgson, Hachisu, & Andrews, 2005).

Synthesis of Polysubstituted 2-Iodoindenes : Grandclaudon et al. (2016) developed an iodocarbocyclization method using this compound, leading to the formation of 2-iodoindenes. This method is notable for its selectivity and efficiency, and the products are suitable for further functionalization (Grandclaudon, Michelet, & Toullec, 2016).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of cyclopent-2-en-1-one The targets of such derivatives are often dependent on the specific functional groups present in the molecule, which in this case is the iodine atom

Mode of Action

It is known that iodine-containing compounds often act as electrophiles, reacting with nucleophiles in biological systems . This can lead to various changes, such as the modification of proteins or nucleic acids, which can alter their function. The exact mode of action of 2-Iodocyclopent-2-en-1-one would depend on its specific targets and the nature of its interaction with these targets.

Biochemical Pathways

They may interfere with the function of proteins or nucleic acids, potentially disrupting cellular processes

Result of Action

They may modify proteins or nucleic acids, potentially altering their function and affecting cellular processes

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For example, the pH of the environment could affect the reactivity of the iodine atom. Additionally, the presence of other reactive species could potentially influence the compound’s action

Properties

IUPAC Name |

2-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-2-1-3-5(4)7/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUSDFZITNOTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90446438 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33948-35-5 | |

| Record name | 2-Iodo-cyclopent-2-enone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90446438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)